molecular formula C8H8FNS B582209 4-Fluoro-2-methyl-thiobenzamide CAS No. 1256482-73-1

4-Fluoro-2-methyl-thiobenzamide

Cat. No.: B582209
CAS No.: 1256482-73-1
M. Wt: 169.217
InChI Key: CIVOYVGIXSEIKD-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-thiobenzamide is an organofluorine compound with the molecular formula C8H8FNS It is a derivative of thiobenzamide, where the benzene ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-thiobenzamide typically involves the introduction of a thioamide group into a fluorinated aromatic compound. One common method is the reaction of 4-fluoro-2-methylbenzoic acid with thionating agents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

4-Fluoro-2-methylbenzoic acid+Thionating agentThis compound\text{4-Fluoro-2-methylbenzoic acid} + \text{Thionating agent} \rightarrow \text{this compound} 4-Fluoro-2-methylbenzoic acid+Thionating agent→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, the purification of the final product may involve techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-thiobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Fluoro-2-methyl-thiobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-thiobenzamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiobenzamide: Similar structure but lacks the methyl group at the second position.

    2-Methyl-thiobenzamide: Similar structure but lacks the fluorine atom at the fourth position.

    4-Fluoro-2-methylbenzoic acid: Precursor in the synthesis of 4-Fluoro-2-methyl-thiobenzamide.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNS/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVOYVGIXSEIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256482-73-1
Record name 4-FLUORO-2-METHYL-THIOBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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